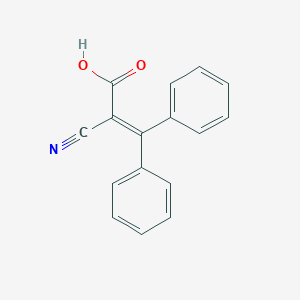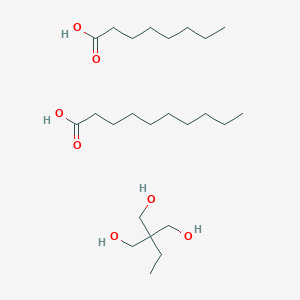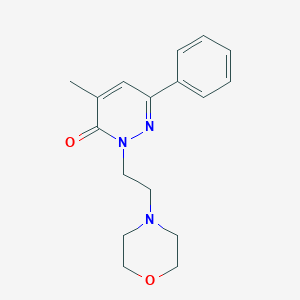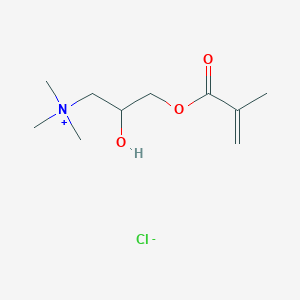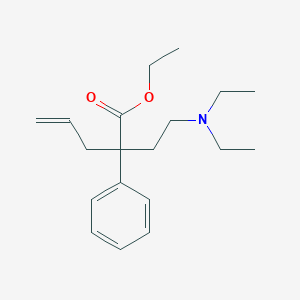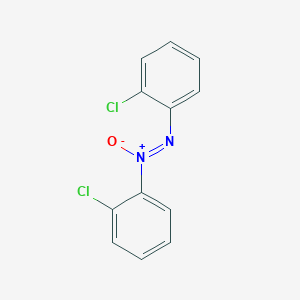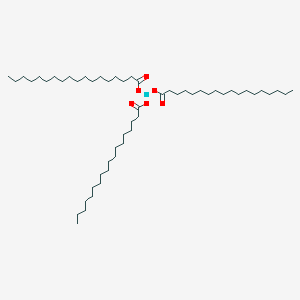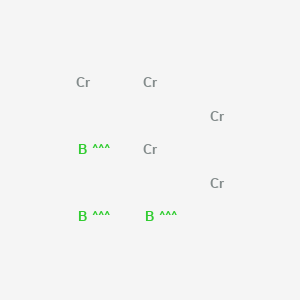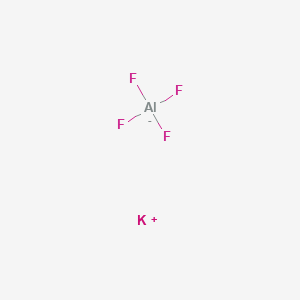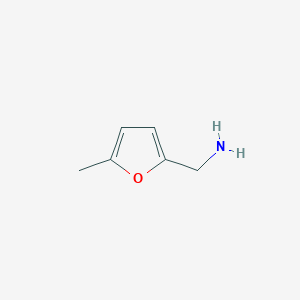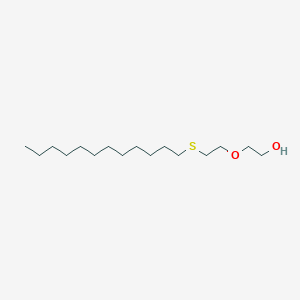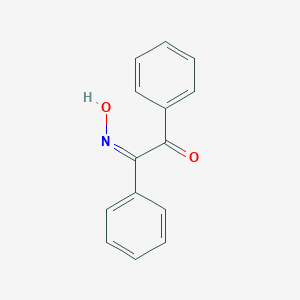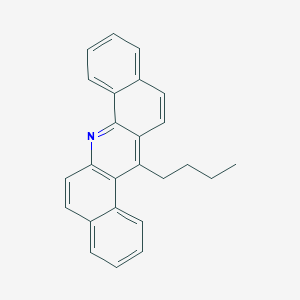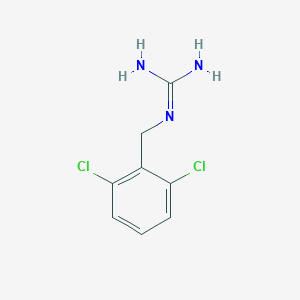
1-(2,6-Dichlorobenzyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorobenzyl)guanidine, also known as DCBG, is a compound that has been extensively studied for its potential as an antiseptic and disinfectant agent. It belongs to the family of guanidine compounds, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dichlorobenzyl)guanidine is not fully understood, but it is believed to involve disruption of the microbial cell membrane. 1-(2,6-Dichlorobenzyl)guanidine has been shown to bind to the lipid bilayer of the cell membrane, causing leakage of intracellular contents and ultimately leading to cell death. 1-(2,6-Dichlorobenzyl)guanidine has also been shown to inhibit the activity of certain enzymes involved in microbial metabolism.
Biochemische Und Physiologische Effekte
1-(2,6-Dichlorobenzyl)guanidine has been shown to have low toxicity and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. 1-(2,6-Dichlorobenzyl)guanidine has been shown to have minimal effects on mammalian cells, including human skin fibroblasts and red blood cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dichlorobenzyl)guanidine has several advantages as an antimicrobial agent in lab experiments. It has broad-spectrum activity against a variety of microorganisms, making it useful for a wide range of applications. It is also relatively stable and easy to handle. However, 1-(2,6-Dichlorobenzyl)guanidine has some limitations. It is not effective against all microorganisms, and its mechanism of action is not fully understood. Additionally, its use as a preservative in cosmetics and personal care products is subject to regulatory restrictions.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,6-Dichlorobenzyl)guanidine. One area of interest is the development of new formulations and delivery systems for 1-(2,6-Dichlorobenzyl)guanidine, such as nanoparticles or liposomes, which could enhance its antimicrobial activity and reduce toxicity. Another area of interest is the study of 1-(2,6-Dichlorobenzyl)guanidine's potential as a therapeutic agent for the treatment of microbial infections. 1-(2,6-Dichlorobenzyl)guanidine's ability to inhibit certain enzymes involved in microbial metabolism could make it a promising target for drug development. Finally, further research is needed to fully understand the mechanism of action of 1-(2,6-Dichlorobenzyl)guanidine and its effects on mammalian cells.
Synthesemethoden
1-(2,6-Dichlorobenzyl)guanidine can be synthesized by reacting 2,6-dichlorobenzyl chloride with guanidine in the presence of a base such as sodium hydroxide. The reaction yields 1-(2,6-Dichlorobenzyl)guanidine as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichlorobenzyl)guanidine has been extensively studied for its potential as an antiseptic and disinfectant agent. It has been shown to have broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. 1-(2,6-Dichlorobenzyl)guanidine has been tested against a variety of microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. 1-(2,6-Dichlorobenzyl)guanidine has also been tested for its potential as a preservative in cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
14885-07-5 |
|---|---|
Produktname |
1-(2,6-Dichlorobenzyl)guanidine |
Molekularformel |
C8H9Cl2N3 |
Molekulargewicht |
218.08 g/mol |
IUPAC-Name |
2-[(2,6-dichlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-2-1-3-7(10)5(6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
InChI-Schlüssel |
RGVMWJYLTMLTMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |
Synonyme |
N-(2,6-DICHLORO-BENZYL)-GUANIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



